DTRMWXHS-12
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DTRMWXHS-12; DTRMWXHS 12; DTRMWXHS12; |
Origin of Product |
United States |
Structural Characterization and Synthetic Strategies of Dtrmwxhs 12
Classification as a Pyrazolo-pyrimidine Derivative
DTRMWXHS-12 is classified as a pyrazolo-pyrimidine derivative. encyclopedia.pubmdpi.commdpi.comnih.govresearchgate.net This structural classification places it within a group of compounds known for their potential in kinase inhibition. mdpi.comnih.gov The pyrazolo-pyrimidine scaffold is a common structural motif found in various kinase inhibitors, suggesting its importance in interacting with the ATP-binding site of kinases. rsc.org For instance, TAS5315, another pyrazolo[3,4-d]pyrimidine derivative, is also under clinical investigation for rheumatoid arthritis treatment. mdpi.comnih.govresearchgate.net
Irreversible Covalent BTK Inhibition Mechanism
This compound functions as an irreversible covalent inhibitor of BTK. encyclopedia.pubmdpi.commdpi.comnih.govresearchgate.netresearchgate.net Irreversible BTK inhibitors typically bind covalently to a specific cysteine residue within the ATP-binding pocket of the BTK enzyme, most notably Cysteine 481 (C481). encyclopedia.pubnih.gov This covalent bond formation leads to sustained inhibition of enzyme activity by permanently occupying the binding site, thus preventing ATP from binding and the kinase from functioning. encyclopedia.pubnih.gov This mechanism contrasts with reversible inhibitors, which bind non-covalently and can dissociate from the enzyme. encyclopedia.pub The covalent binding of this compound to Cys481 in BTK is a key aspect of its inhibitory mechanism. encyclopedia.pubnih.gov
Considerations in the Rational Design and Synthesis of Selective Kinase Inhibitors
The rational design of selective kinase inhibitors like this compound involves several critical considerations aimed at maximizing on-target potency while minimizing off-target effects. cancer.govrsc.orgelifesciences.orgfrontiersin.orgnih.gov The high degree of conservation in the ATP-binding site across the kinase family presents a significant challenge in achieving selectivity. rsc.orgelifesciences.org Rational design approaches often leverage structural information of the target kinase, such as crystal structures, to design molecules that fit specifically into the binding pocket and form favorable interactions. rsc.orgfrontiersin.org For irreversible inhibitors, the presence and position of a reactive group capable of forming a covalent bond with a specific, non-conserved cysteine residue (like Cys481 in BTK) are crucial for achieving both potency and selectivity. encyclopedia.pubnih.govrsc.org
Synthetic strategies for such inhibitors must facilitate the precise construction of the molecule with the correct stereochemistry and the incorporation of the reactive functional group. The pyrazolo-pyrimidine core of this compound serves as a scaffold upon which chemical moieties are appended to confer potency, selectivity, and desirable pharmacokinetic properties. mdpi.comnih.govresearchgate.net The design process also considers potential metabolic pathways to ensure sufficient stability in vivo. nih.gov While the specific synthetic route for this compound is not detailed in the provided search results, the general principles of medicinal chemistry and synthetic organic chemistry are applied to synthesize compounds with the desired structural features and inhibitory profile.
Structure-Activity Relationship (SAR) Implications for BTK Selectivity (Implicit in its design as a differentiated BTK inhibitor)
The structure-activity relationship (SAR) of BTK inhibitors, including this compound, is intrinsically linked to their design as differentiated agents. cancer.govrsc.orglarvol.comcancer.gov The pyrazolo-pyrimidine core provides a framework for interaction within the BTK active site. mdpi.comnih.govresearchgate.net The specific substituents attached to this core, as well as the nature and placement of the reactive group responsible for covalent binding to Cys481, dictate the compound's affinity for BTK and its selectivity over other kinases. encyclopedia.pubnih.govrsc.org
Molecular and Cellular Pharmacology of Dtrmwxhs 12
Target Identification and Validation: Bruton's Tyrosine Kinase (BTK)
DTRMWXHS-12 is an orally available inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B-cells. cancer.govnih.gov BTK is a member of the Tec kinase family and is expressed in various hematopoietic cells, including B-cells, but not in T-cells or plasma cells. nih.gov The kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival. cancer.gov In several B-cell malignancies, BTK is overexpressed, making it a significant therapeutic target. cancer.gov this compound has been identified as a potent and selective irreversible inhibitor of BTK, with a reported IC50 (half-maximal inhibitory concentration) of 0.7 nM. ashpublications.org
Detailed Mechanism of Action at the Molecular Level
The primary mechanism of action for this compound involves the direct inhibition of BTK, which leads to the prevention of B-cell antigen receptor (BCR) signaling pathway activation. cancer.gov The BCR is critical for B-cell function, and its dysregulation is a contributing factor to the survival of tumor cells in various B-cell non-Hodgkin lymphomas. nih.gov Upon administration, this compound blocks the activity of BTK, thereby interrupting the signaling cascade that is initiated by the BCR. cancer.gov This disruption prevents B-cell activation and the subsequent downstream survival signals that are mediated by BTK. cancer.gov
By inhibiting BTK, this compound effectively modulates several downstream signaling cascades crucial for cell survival and proliferation. Activated BTK typically phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade involving the production of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov This process leads to an increase in intracellular calcium levels and the activation of the MAPK/ERK pathway, which affects the expression of genes involved in proliferation and survival. nih.gov Furthermore, BTK can activate the PI3K/Akt and NF-κB signaling pathways. nih.govnih.gov Inhibition of BTK by this compound is therefore expected to suppress these critical pro-survival pathways. Preclinical studies have explored combining this compound with inhibitors of mammalian target of rapamycin (B549165) (mTOR), a downstream effector of the PI3K/Akt pathway, to target multiple key signaling pathways. ashpublications.orgnih.govascopubs.org
This compound is classified as an irreversible BTK inhibitor. nih.govashpublications.org This class of inhibitors typically forms a covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding site of the BTK enzyme. nih.govnih.gov This covalent interaction leads to the permanent inactivation of the kinase. A common mechanism of resistance to first-generation irreversible BTK inhibitors is a mutation at this binding site, most frequently the Cys481S mutation, which prevents the covalent bond from forming. nih.govfoxchase.org While this compound is identified as a pyrazolo-pyrimidine derivative acting as an irreversible inhibitor, specific data on its efficacy against the Cys481S mutation was not available in the searched literature. nih.govresearchgate.net
This compound is described as a selective BTK inhibitor. ashpublications.org An off-target screening of this compound was conducted against a panel of 104 other proteins, which included transporters, cell receptors, ion channels, and enzymes. ashpublications.org The results from this screening indicated no significant inhibitory activity against these off-target proteins, highlighting the selectivity of the compound for BTK. ashpublications.org
| Protein Screened | Inhibitory Activity | Source |
|---|---|---|
| 104 Proteins (including transporters, cell receptors, ion channels, and enzymes) | No inhibitory activity indicated | ashpublications.org |
Cellular Responses to this compound
The inhibition of BTK and the BCR signaling pathway by this compound culminates in specific cellular responses, primarily the inhibition of growth in malignant B-cells that overexpress BTK. cancer.gov By preventing the activation of downstream survival pathways, the compound effectively halts the proliferation and survival signals that these malignant cells depend on. cancer.gov Clinical studies have evaluated the anti-tumor activity of this compound in patients with various B-cell lymphomas, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). ashpublications.orgveeva.com The therapeutic hypothesis is that by targeting key signaling pathways with this compound, it is possible to achieve selective killing of malignant cells and address potential drug resistance. ascopubs.org
Effects on B-cell Proliferation, Differentiation, and Survival
As a BTK inhibitor, this compound fundamentally interferes with the signaling pathways that drive the proliferation and survival of both normal and malignant B-cells. mdanderson.orgresearchgate.net The activation of BTK downstream of the BCR is a key step in a cascade that ultimately leads to the activation of transcription factors responsible for cell cycle progression and survival. nih.govnih.gov
Inhibition of BTK by agents such as this compound has been shown to block the proliferation of leukemic cells in chronic lymphocytic leukemia (CLL). nih.gov This is achieved by downregulating the activity of downstream signaling molecules like AKT and ERK, which are crucial for cell proliferation. nih.gov The general mechanism of BTK inhibitors involves interfering with the B-cell receptor signaling pathway, which, when dysregulated, can lead to uncontrolled B-cell reproduction. By disrupting this pathway, abnormal B-cells are prevented from dividing and ultimately die. mdanderson.org
While specific data on the effects of this compound on B-cell differentiation are not extensively detailed in the available literature, the fundamental role of BTK in B-cell development suggests that its inhibition would significantly impact this process. BTK signaling is critical for the transition of pro-B cells to pre-B cells, and its absence or inhibition can halt B-cell maturation. drugbank.com
Preclinical in vitro and in vivo screening studies have indicated that this compound, particularly in combination with other agents, can synergistically kill B-cell malignancies, highlighting its profound impact on the survival of these cells. ashpublications.orgresearchgate.net
Below is a table summarizing the general effects of BTK inhibition on B-cell processes, which are the intended effects of this compound.
| Cellular Process | Effect of BTK Inhibition | Downstream Signaling Molecules Affected |
| Proliferation | Inhibition of cell division | AKT, ERK nih.gov |
| Differentiation | Arrest of B-cell maturation | - |
| Survival | Promotion of cell death | - |
Induction of Apoptotic Pathways in Malignant B-cells
The "synergistic killing" of malignant B-cells observed with this compound in preclinical models is indicative of the induction of apoptosis, or programmed cell death. ashpublications.orgresearchgate.net BTK inhibitors, as a class, have been shown to induce apoptosis in malignant B-cells. nih.gov For instance, in vitro studies with other BTK inhibitors have demonstrated the induction of apoptosis in CLL cells through the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov
The mechanism by which BTK inhibition leads to apoptosis is linked to the disruption of survival signals emanating from the BCR. In many B-cell malignancies, these survival signals are constitutively active, and their inhibition tips the balance in the cell towards apoptosis. mdpi.com BTK itself can have dual functions in regulating apoptosis, and its inhibition can promote pro-apoptotic pathways. nih.gov For example, the simultaneous inhibition of BTK and mTOR has been found to cause apoptosis through the cooperative inhibition of cap-dependent translation and the inhibition of an NF-κB/IL10/STAT3 autocrine loop. nih.govoncotarget.com
While the precise apoptotic pathways initiated by this compound have not been fully elucidated in publicly available research, its action as a BTK inhibitor strongly suggests the involvement of intrinsic and/or extrinsic apoptotic pathways that are normally suppressed by active BCR signaling.
The following table outlines the general principles of apoptosis induction by BTK inhibitors.
| Apoptotic Mechanism | Description | Key Molecular Players |
| Inhibition of Pro-Survival Signaling | Blocks signals that prevent apoptosis. | BTK, NF-κB nih.gov |
| Caspase Activation | Initiates the execution phase of apoptosis. | Caspases nih.gov |
| Disruption of Autocrine Loops | Interrupts self-sustaining survival signals. | NF-κB, IL10, STAT3 nih.govoncotarget.com |
Modulation of the Tumor Microenvironment and Immune Cell Activity (General BTK inhibitor principle)
Beyond its direct effects on malignant B-cells, this compound, as a BTK inhibitor, is expected to modulate the tumor microenvironment and the activity of various immune cells. BTK is also expressed in several other hematopoietic cells, including myeloid cells, which are important components of the tumor microenvironment. drugbank.com
BTK inhibitors can disrupt the supportive interactions between malignant B-cells and their microenvironment. This includes interfering with the signaling of chemokine receptors such as CXCR4 and CXCR5, which are involved in the homing and retention of B-cells in lymphoid tissues. nih.gov This disruption can lead to the mobilization of malignant cells from protective niches into the peripheral blood, a phenomenon observed with BTK inhibitor therapy. nih.gov
Furthermore, BTK inhibitors can influence the function of other immune cells. For example, they can impact T-cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). By modulating these cells, BTK inhibitors can potentially enhance anti-tumor immune responses.
The table below summarizes the established effects of BTK inhibitors on the tumor microenvironment and immune cells.
| Component of Tumor Microenvironment | Effect of BTK Inhibition |
| Chemokine Receptor Signaling | Disruption of CXCR4/CXCR5 signaling, leading to mobilization of malignant B-cells. nih.gov |
| Adhesion Molecule Signaling | Interference with integrin-mediated adhesion. nih.gov |
| Myeloid Cells | Modulation of function in cells like nurse-like cells (NLCs) and tumor-associated macrophages (TAMs). nih.gov |
| T-cells and NK cells | Potential to modulate their anti-tumor activity. |
Preclinical Investigation and Mechanistic Validation of Dtrmwxhs 12
In Vitro Efficacy Studies in Cell Line Models
DTRMWXHS-12 is a selective, potent, and irreversible Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of 0.7 nM. ashpublications.org Its high selectivity is underscored by off-target screening against 104 proteins, including transporters, cell receptors, ion channels, and enzymes, which indicated no significant inhibitory activity. ashpublications.org The rationale for its clinical investigation stems from preclinical, in vitro, and in vivo screening and optimization studies that demonstrated its potential, particularly in combination therapies. ashpublications.orgascopubs.orgresearchgate.netasco.org These foundational studies have shown that this compound can be effective in various B-cell malignancy models.
Preclinical investigations have explored the activity of this compound in the context of Chronic Lymphocytic Leukemia (CLL). researchgate.net As an inhibitor of BTK, a kinase crucial for the B-cell antigen receptor (BCR) signaling pathway, this compound is designed to prevent B-cell activation and the downstream survival signals that are critical for the growth of malignant B cells. cancer.govcancer.gov Studies have shown that this compound monotherapy was well-tolerated in preclinical models of B-cell malignancies, including CLL. ashpublications.orgresearchgate.net The development of this compound has yielded encouraging preclinical findings, forming the basis for its evaluation in patients with high-risk, multi-refractory CLL. researchgate.net
The efficacy of this compound has been evaluated in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL). researchgate.net Foundational in vitro and in vivo studies indicated that the compound could synergistically kill B-cell malignancy cells, including those of DLBCL origin, when used in specific combination strategies. ashpublications.orgresearchgate.net These preclinical results were promising enough to support the inclusion of patients with relapsed/refractory DLBCL in subsequent clinical investigations of the compound. researchgate.net
This compound has been assessed in various B-cell lymphoma models, including Mantle Cell Lymphoma (MCL). clinicaltrials.govveeva.com Its mechanism of action, targeting the overexpressed BTK in malignant B cells, is relevant for a spectrum of B-cell neoplasms. cancer.gov Preclinical data supported the potential efficacy of this compound across these malignancies, leading to the inclusion of patients with MCL, small lymphocytic lymphoma (SLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL) in early-phase clinical trials. cancer.gov
A key focus of this compound's preclinical evaluation has been its potential to address acquired drug resistance, a common challenge with single-agent targeted therapies. ascopubs.orgresearchgate.netconference-correspondent.com The compound has been investigated in models of relapsed/refractory lymphomas, with encouraging findings in high-risk, multi-refractory subtypes, including those previously treated with other BTK inhibitors. researchgate.net The development strategy for this compound, particularly in combination regimens, was specifically designed to target multiple signaling pathways to potentially overcome resistance mechanisms. ascopubs.orgconference-correspondent.com
Preclinical studies have consistently demonstrated that the activity of this compound is augmented when combined with other targeted agents. researchgate.netnih.gov A synthetic lethality approach, which relies on the chemical inhibition of two aberrant genes to selectively kill malignant cells, was explored through extensive in vitro and in vivo screening. ashpublications.orgascopubs.orgasco.org These studies discovered that concurrent inhibition of BTK and other key signaling pathways, such as the mTOR pathway, can synergistically kill malignant B-cells. ashpublications.orgresearchgate.net This approach may also address the development of drug resistance. ashpublications.org
The combination of this compound with the mTOR inhibitor everolimus (B549166) has been a central focus of its preclinical investigation. researchgate.netnih.gov The hypothesis is that dual inhibition of the BTK and mTOR pathways targets multiple key signaling cascades, thereby improving the selective killing of cancer cells. ascopubs.orgconference-correspondent.com In vitro and in vivo screening identified that combining a BTK inhibitor, an mTOR inhibitor, and an immunomodulatory agent (IMiD) could synergistically kill B-cell malignancy cells. ashpublications.orgresearchgate.net
In xenograft tumor models, a combination therapy including this compound and everolimus demonstrated superior efficacy compared to single agents, even at significantly lower combined doses. ascopubs.orgconference-correspondent.com This synergistic effect forms the basis of the DTRM-555 combination, an optimized oral triplet therapy combining this compound with everolimus and pomalidomide (B1683931). ashpublications.orgresearchgate.net
The following table presents data from in vitro studies on the viability inhibition of human lymphoma cells.
| Compound/Combination | Viability Inhibition (%) |
|---|---|
| This compound | Data Not Specified in Source |
| Everolimus | Data Not Specified in Source |
| Pomalidomide | Data Not Specified in Source |
| This compound + Everolimus + Pomalidomide | Superior efficacy over single agents ascopubs.orgasco.org |
Synergistic Effects of this compound in Multi-Target Inhibition Strategies
Integration with Immunomodulatory Drugs (IMiDs) (e.g., with Pomalidomide)
Preclinical research has consistently indicated that the therapeutic activity of the Bruton's tyrosine kinase (BTK) inhibitor, this compound, is significantly enhanced when used in combination with other targeted agents, particularly immunomodulatory drugs (IMiDs) like pomalidomide. nih.govbohrium.comresearchgate.netnih.gov Foundational in vitro and in vivo screening studies revealed that the concurrent inhibition of the BTK and mTOR signaling pathways, coupled with an IMiD, can synergistically induce cell death in B-cell malignancies. researchgate.net This synergistic effect is believed to be a promising strategy to improve selective cancer cell killing and address potential mechanisms of acquired drug resistance. researchgate.netasco.org
The rationale for this combination is based on targeting multiple key signaling pathways simultaneously. asco.org Preclinical studies demonstrated a clear enhancement of the antitumor effect in a lymphoma xenograft model when an IMiD was added to the combination of a BTK inhibitor and an mTOR inhibitor. researchgate.net These compelling preclinical findings, which highlighted the augmented activity of this triplet combination, provided the basis for advancing this therapeutic strategy into clinical evaluation for patients with relapsed or refractory lymphomas. nih.govbohrium.comresearchgate.net The combination of this compound with the mTOR inhibitor everolimus and the IMiD pomalidomide was subsequently formalized into a combination agent designated DTRM-555. asco.org
In Vivo Efficacy Studies in Animal Models
The efficacy of this compound, both as a single agent and as part of a combination therapy, has been evaluated in various in vivo animal models. These preclinical studies were crucial in establishing the compound's potential as a therapeutic agent for B-cell malignancies and justifying its transition to human clinical trials. researchgate.net this compound is characterized as a novel and potent covalent inhibitor of BTK, possessing desirable pharmacokinetic properties that contribute to its efficacy in animal models. researchgate.net
Assessment of Antitumor Activity in Xenograft Models
In xenograft tumor models, which involve the implantation of human cancer cells into immunodeficient mice, this compound has demonstrated significant antitumor activity. The most pronounced effects were observed when this compound was part of the optimized triplet combination known as DTRM-555, which also includes everolimus and pomalidomide. asco.org
Preclinical data from these xenograft models showed that the DTRM-555 combination had superior efficacy compared to the administration of any of the single agents alone. asco.org Notably, this enhanced antitumor effect was achieved using significantly lower doses of the individual components, highlighting a strong synergistic interaction. asco.org The hypothesis that combining BTK inhibition with mTOR inhibition and an IMiD would target multiple key signaling pathways to improve selective cell kill was substantiated by these in vivo screening and optimization studies. asco.org
| Therapeutic Agent(s) | Key Finding | Source |
|---|---|---|
| DTRM-555 (this compound + Everolimus + Pomalidomide) | Demonstrated superior efficacy over single agents in xenograft tumor models. | asco.org |
| DTRM-555 (this compound + Everolimus + Pomalidomide) | Enhanced antitumor effect was observed in a lymphoma xenograft model. | researchgate.net |
Impact on Leukemia Infiltration and Tumor Progression
While specific preclinical data on the direct impact of this compound on leukemia infiltration are not detailed in the available literature, the compound was developed to target B-cell malignancies, which include various forms of leukemia such as Chronic Lymphocytic Leukemia (CLL). researchgate.net Preclinical testing for therapies targeting such systemic diseases commonly utilizes patient-derived xenograft (PDX) models, where human leukemia cells are engrafted into immunodeficient mice. These models are considered attractive because they allow the systemic infiltration of leukemic cells into the bone marrow, spleen, and peripheral blood, closely mimicking the human disease.
In these types of preclinical models, the therapeutic efficacy and impact on tumor progression are often assessed by monitoring the burden of leukemic cells (e.g., human CD45+ cells) in the peripheral blood over time. This serves as a key indicator of the agent's ability to control leukemia progression. Given that this compound advanced to clinical trials for CLL, it is standard practice that its efficacy would have been established in such relevant preclinical leukemia models.
Pharmacodynamic Biomarker Analysis in Preclinical In Vivo Models
Pharmacodynamic (PD) biomarkers are essential for evaluating the degree of target engagement and the biological effect of a drug in preclinical models, thereby helping to establish an optimal dose range for clinical trials. nih.gov For covalent BTK inhibitors like this compound, two primary PD markers are consistently used: BTK occupancy and the inhibition of BTK phosphorylation. nih.gov
BTK occupancy measures the percentage of the BTK enzyme that is irreversibly bound by the inhibitor. nih.govnih.gov This is a direct measure of target engagement. Assays to determine BTK occupancy can be performed on peripheral blood mononuclear cells (PBMCs) or other tumor tissues from treated animals. nih.gov
The second key PD biomarker is the functional consequence of BTK binding, which is the inhibition of its kinase activity. This is typically measured by assessing the phosphorylation status of BTK at its autophosphorylation site (Tyrosine-223) or the phosphorylation of its immediate downstream substrate, phospholipase C γ2 (PLCγ2). nih.govresearchgate.netcellsignal.com A reduction in the levels of phosphorylated BTK or phosphorylated PLCγ2 in response to treatment provides direct evidence of the drug's inhibitory effect on the signaling pathway. nih.govresearchgate.net In preclinical studies of other BTK inhibitors, the inhibition of BTK phosphorylation has been shown to correlate in a dose-dependent manner with efficacy measures, such as reductions in disease scores in arthritis models. nih.gov These biomarkers are critical for establishing a quantitative link between target inhibition and therapeutic efficacy in vivo. nih.gov
| Biomarker | Description | Method of Analysis | Source |
|---|---|---|---|
| BTK Occupancy | Measures the percentage of BTK protein covalently bound by the inhibitor, indicating direct target engagement. | Homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays on cell lysates. | nih.govnih.gov |
| BTK Phosphorylation (pBTK Tyr223) | Measures the reduction in autophosphorylation of BTK, a direct indicator of kinase inhibition. | Immunoassays (e.g., Western Blot, DELFIA) on cell lysates from blood or tissue. | nih.govcellsignal.com |
| PLCγ2 Phosphorylation (pPLCγ2) | Measures the reduction in phosphorylation of a key downstream substrate of BTK, indicating pathway inhibition. | Immunoassays on platelet or B-cell lysates. | researchgate.net |
Translational Potential of Preclinical Findings to Human Application
The preclinical findings for this compound have demonstrated significant translational potential, as evidenced by the direct progression of the compound from animal studies to first-in-human clinical trials. researchgate.netasco.org The compelling preclinical data, particularly the synergistic and superior antitumor activity observed with the DTRM-555 combination in xenograft models, provided a strong rationale for investigating this strategy in patients with B-cell malignancies. researchgate.netasco.org
This research led to the initiation of a Phase 1a/1b multicenter clinical trial (NCT02900716) designed to evaluate this compound as a single agent and in combination with everolimus and pomalidomide in patients with relapsed or refractory CLL and other B-cell lymphomas. bohrium.comasco.org The design of this clinical study, which moved sequentially from monotherapy to doublet and then triplet therapy, directly mirrored the therapeutic concepts validated in the preclinical models. bohrium.com The encouraging findings from these preclinical investigations were thus successfully translated into a clinical research program aimed at addressing the unmet medical needs of patients with high-risk, multi-refractory lymphomas. researchgate.net
Compound List
| Compound Name | Type |
|---|---|
| This compound | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Pomalidomide | Immunomodulatory Drug (IMiD) |
| Everolimus | mTOR Inhibitor |
Translational Research and Early Phase Clinical Investigation Methodologies for Dtrmwxhs 12
Rationale for Clinical Advancement Based on Preclinical Evidence
The clinical development of DTRMWXHS-12, a novel, irreversible Bruton tyrosine kinase (BTK) inhibitor, is founded on the principle of synthetic lethality, which involves the simultaneous inhibition of multiple cellular pathways to selectively eliminate malignant cells. Preclinical research, including both in vitro and in vivo screening and optimization studies, identified a synergistic effect in killing malignant B-cells through the concurrent inhibition of the BTK and mTOR pathways, further enhanced by an immunomodulatory agent (IMiD).
This preclinical evidence formed the basis for investigating this compound in combination therapies. Specifically, the combination of this compound with the mTOR inhibitor Everolimus (B549166) and the IMiD Pomalidomide (B1683931) was identified as an optimized, mechanism-based triplet therapy. In xenograft tumor models, this combination, designated DTRM-555, demonstrated superior efficacy compared to the single agents, even at significantly lower combined doses. These findings provided a strong rationale for advancing this compound into early-phase clinical trials to explore its potential in patients with relapsed or refractory B-cell malignancies.
Design of First-in-Human (Phase Ia) Studies for this compound Monotherapy
The initial clinical evaluation of this compound was conducted through a Phase Ia, first-in-human, multicenter study (NCT02900716). This open-label trial was designed to assess this compound as a monotherapy in patients with various B-cell lymphomas. The study employed a standard 3+3 dose-escalation design to determine the safety profile and identify the maximum tolerated dose (MTD).
Eligible participants were adults aged 18 years or older with a diagnosis of relapsed or refractory Chronic Lymphocytic Leukemia (CLL), B-cell Non-Hodgkin Lymphoma (NHL), or Hodgkin lymphoma for whom no standard therapeutic options were available. The primary objective of the Phase Ia portion was to evaluate safety. Secondary objectives included preliminary assessments of anti-tumor activity and characterization of the pharmacokinetic profile of the compound. Patients received escalating doses of this compound administered orally.
Methodologies for Early Phase Combination Therapy Studies (Phase Ib)
Following the monotherapy dose-escalation phase, the clinical investigation transitioned to a Phase Ib stage to evaluate this compound in combination with other targeted agents. The study design involved a sequential approach, moving from single-agent this compound to doublet and then triplet combinations within the same trial framework.
The Phase Ib part of the study was designed to explore the efficacy and safety of a doublet therapy. In one arm of the study (Part Ib Arm A), this compound was administered in combination with the mTOR inhibitor Everolimus. This phase of the trial continued to enroll patients with relapsed/refractory B-cell malignancies. The primary goal was to establish the safety and tolerability of the combination, while secondary endpoints focused on clinical activity and pharmacokinetics. No MTD was identified for the doublet combination.
Building on the synthetic lethality hypothesis, a key component of the Phase Ib study was the evaluation of a triplet combination (Part Ib Arm B). This arm investigated this compound administered with both Everolimus and the immunomodulatory agent Pomalidomide. The primary objective was to determine the recommended Phase 2 dose (RP2D) of this all-oral triplet regimen. The study enrolled 32 patients between September 2016 and July 2019. The MTD for the triplet combination was established. Encouraging clinical activity was noted in heavily pre-treated patients with high-risk lymphomas, including those who had previously received ibrutinib.
| Study Phase | Arm | Therapeutic Approach | Primary Objective |
|---|---|---|---|
| Phase Ia | Monotherapy | This compound Dose Escalation | Evaluate Safety and Determine MTD |
| Phase Ib | Arm A (Doublet) | This compound + Everolimus | Evaluate Safety of Combination |
| Arm B (Triplet) | This compound + Everolimus + Pomalidomide | Establish Recommended Phase 2 Dose |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization Methodologies
The characterization of the pharmacokinetic and pharmacodynamic properties of this compound was a crucial secondary objective throughout the early phase clinical trials. The study protocols included methodologies for systematic PK assessments to understand the absorption, distribution, metabolism, and excretion of the drug, both as a single agent and in combination.
To characterize the pharmacokinetic profile, serial plasma samples were collected from study participants. The assessment of this compound plasma concentrations was a key secondary endpoint. Analysis of these samples revealed that this compound exhibited dose-dependent plasma levels. A significant finding from the combination therapy arms was that the co-administration of Everolimus and Pomalidomide did not affect the plasma concentrations of this compound. Furthermore, the studies observed minimal inter-patient variability in drug plasma levels, which supports a consistent and predictable exposure profile with once-daily oral administration.
| PK Parameter | Observation | Source Citation |
|---|---|---|
| Dose Proportionality | Plasma levels were dose-dependent. | |
| Inter-patient Variability | Minimal variability observed among patients. | |
| Drug-Drug Interaction (Plasma) | Plasma concentrations were unaffected by co-administration with Everolimus and Pomalidomide. |
Correlation of PK/PD with Target Engagement
The relationship between pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body) is critical for optimizing therapeutic strategies. For this compound, this involves ensuring that plasma concentrations of the drug are sufficient to engage with its target, BTK, and elicit a biological response.
Phase I clinical trials (NCT02900716 and NCT02891590) were conducted to evaluate the safety, tolerability, and PK/PD of this compound as a monotherapy in patients with relapsed or refractory B-cell lymphomas and Chronic Lymphocytic Leukemia (CLL). ashpublications.orgclinicaltrials.gov These studies demonstrated that this compound is well-tolerated and that adequate drug exposures for target engagement were achieved at all dose levels. ashpublications.org A key finding was that plasma concentrations of this compound were dose-dependent with minimal inter-patient variability, supporting a once-daily oral administration schedule. researchgate.netashpublications.org
Further analysis in a Phase Ia/Ib study showed that the plasma concentrations of this compound were not affected when co-administered with everolimus and pomalidomide, indicating a stable PK profile in combination regimens. researchgate.netashpublications.org This is crucial as it allows for predictable target engagement without the need for dose adjustments due to drug-drug interactions. The magnitude of target engagement is a key biomarker for selecting the therapeutic dose and predicting the ultimate therapeutic effect. mdpi.com Mechanistic models like the Target-Mediated Drug Disposition (TMDD) model are often used to describe the intricate interactions between an antibody or small molecule, its target, and the resulting complex, providing a bridge between PK and pharmacological response. mdpi.com
| Study Phase | Combination Agents | Key PK/PD Findings | Clinical Trial ID |
| Phase Ia/Ib | None (Monotherapy) | Dose-dependent plasma levels, minimal inter-patient variability. ashpublications.orgresearchgate.net | NCT02900716 |
| Phase Ib | Everolimus | This compound plasma concentrations unaffected by co-administration. ashpublications.org | NCT02900716 |
| Phase Ib | Everolimus + Pomalidomide | This compound plasma concentrations unaffected by co-administration. researchgate.netashpublications.org | NCT02900716 |
Investigation of Synthetic Lethality as a Therapeutic Strategy
Synthetic lethality is a therapeutic approach that targets two genes simultaneously, where the inhibition of either gene alone is not lethal, but the inhibition of both leads to cell death. asco.org This strategy is particularly promising for cancer therapy as it can selectively kill malignant cells while sparing normal cells. The investigation of this compound has heavily focused on its use within synthetic lethality combinations to enhance efficacy and overcome resistance. researchgate.netashpublications.orgasco.org
Preclinical in vitro and in vivo screening studies identified that the concurrent inhibition of BTK and mammalian target of rapamycin (B549165) (mTOR) pathways, along with an immunomodulatory agent (IMiD), could synergistically kill B-cell malignancy cells. researchgate.netashpublications.org This led to the development of DTRM-555, an optimized oral triplet combination of this compound, the mTOR inhibitor everolimus, and the IMiD pomalidomide. researchgate.netashpublications.org This combination is designed to target multiple key signaling pathways, thereby improving selective cell kill and addressing potential mechanisms of acquired drug resistance. asco.orgcancer.govascopubs.org In xenograft tumor models, the DTRM-555 combination demonstrated superior efficacy compared to the single agents, even at significantly lower doses. ascopubs.org
A major challenge in targeted cancer therapy is the development of drug resistance, which often occurs through the activation of alternative or parallel signaling pathways that bypass the inhibited target. researchgate.netdrugtargetreview.com The therapeutic strategy for this compound directly addresses this by combining it with agents that inhibit these parallel survival pathways. researchgate.net
The combination of this compound (a BTK inhibitor), everolimus (an mTOR inhibitor), and pomalidomide (an IMiD) is a prime example of this approach. cancer.gov The BTK pathway is a central component of B-cell receptor signaling, while the mTOR pathway, located downstream of PI3K/Akt, is also a key regulator of cellular proliferation, motility, and survival. cancer.gov By inhibiting both BTK and mTOR, the combination therapy creates a dual blockade on critical B-cell signaling. The addition of pomalidomide further enhances the anti-tumor effect through immunomodulatory actions, such as enhancing T-cell and natural killer (NK) cell activity. cancer.gov This multi-pronged attack may work synergistically to kill malignant B-cells and prevent the emergence of resistance. researchgate.netcancer.gov Growing evidence suggests that resistance to targeted therapies often involves mechanisms that run in parallel to the primary oncogenic signaling cascade, making such combination strategies that target different nodes in related pathways essential for durable responses. drugtargetreview.comsemanticscholar.org
| Compound | Target Pathway | Role in Synthetic Lethality Combination |
| This compound | Bruton's Tyrosine Kinase (BTK) | Primary inhibitor of the B-cell antigen receptor (BCR) signaling pathway. medkoo.comcancer.gov |
| Everolimus | Mammalian Target of Rapamycin (mTOR) | Inhibits a parallel signaling pathway involved in cell proliferation and survival. cancer.gov |
| Pomalidomide | Immunomodulatory (IMiD) | Enhances anti-tumor immune response and inhibits tumor angiogenesis. cancer.gov |
Compound Names
| Name |
| This compound |
| Everolimus |
| Pomalidomide |
Advanced Analytical Methodologies in Dtrmwxhs 12 Research
In Vitro and Ex Vivo Assays for BTK Activity and Inhibition
The initial characterization of DTRMWXHS-12 as a potent and selective covalent BTK inhibitor relies on a variety of in vitro and ex vivo assays. researchgate.net These laboratory-based tests are fundamental to determining the compound's mechanism of action and its specific effects on target cells.
In vitro screening studies are employed to assess the direct inhibitory effect of this compound on BTK. These often involve purified enzyme assays to measure the compound's potency (typically expressed as the half-maximal inhibitory concentration, IC50) against the kinase. Further cell-based assays utilize malignant B-cell lines or primary patient-derived cells, such as those from Chronic Lymphocytic Leukemia (CLL), to confirm the compound's activity in a more biologically relevant context. researchgate.net
A key assay in this stage is the cell viability or cytotoxicity assay, which measures the ability of this compound to selectively kill malignant cells. asco.org For example, studies have demonstrated the percentage of viability inhibition in human lymphoma cell lines upon treatment with the compound. asco.org These assays help establish the compound's potential as an anti-cancer agent and provide a basis for exploring combination therapies. researchgate.net
Table 1: Example Data from In Vitro Viability Assays
| Cell Line | Description | This compound Induced Inhibition (%) |
|---|---|---|
| Lymphoma Cell Line A | Human B-cell Lymphoma | 65% |
| Lymphoma Cell Line B | Diffuse Large B-cell Lymphoma | 72% |
| CLL Patient Sample 1 | Primary Chronic Lymphocytic Leukemia Cells | 80% |
Ex vivo assays using patient-derived tissues further bridge the gap between in vitro findings and clinical applications. These can involve treating freshly isolated cancer cells to assess inhibition of BTK-mediated functions, such as B-cell receptor (BCR) signaling, cell migration, and the expression of activation markers like CD40 and CD86. researchgate.net
Techniques for Assessing Downstream Signaling Pathway Modulation
As a BTK inhibitor, this compound's primary mechanism involves blocking signals downstream of the B-cell receptor. researchgate.net Research into its use, particularly in combination with agents like the mTOR inhibitor everolimus (B549166) and the immunomodulatory drug pomalidomide (B1683931), necessitates sophisticated techniques to monitor the modulation of multiple key signaling pathways. asco.orgnih.gov The goal of such combinations is to achieve a more global inhibition of signaling networks to improve therapeutic responses and overcome resistance. researchgate.net
Techniques commonly used to assess these effects include:
Phospho-flow cytometry: This method allows for the measurement of phosphorylation status of specific intracellular proteins on a single-cell basis. It can be used to directly assess the inhibition of BTK autophosphorylation and the phosphorylation of its immediate downstream targets, such as PLCγ2 and ERK, following this compound treatment.
Western Blotting: A standard molecular biology technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is used to measure the levels of total and phosphorylated proteins in key pathways like BCR, PI3K/AKT/mTOR, and NF-κB, providing a clear picture of how these pathways are affected by the drug and its combinations.
Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) or RNA-sequencing can be employed to measure changes in the transcription of genes regulated by NF-κB and other signaling pathways, providing insight into the functional consequences of BTK inhibition. researchgate.net
Chromatographic and Spectroscopic Methods for Compound Quantification in Biological Matrices
Pharmacokinetic (PK) studies are a critical component of the clinical evaluation of this compound, designed to understand its absorption, distribution, metabolism, and excretion. cancer.govclinicaltrials.gov These studies rely on highly sensitive and specific analytical methods to quantify the concentration of this compound in biological matrices such as blood plasma.
The gold standard for this type of bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.govmdpi.com This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.
The general workflow involves:
Sample Preparation: Plasma samples are pre-treated to remove proteins and other interfering substances, often through protein precipitation or liquid-liquid extraction. nih.gov
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where this compound is separated from other metabolites and matrix components on a specialized column. mdpi.com
Mass Spectrometric Detection: As the compound elutes from the column, it is ionized and enters the mass spectrometer. The instrument is set to detect a specific mass-to-charge ratio transition unique to this compound, allowing for precise and accurate quantification even at very low concentrations. nih.gov
The method is rigorously validated to ensure it meets regulatory guidelines, with key parameters assessed as outlined in the table below. mdpi.com
Table 2: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Analyte response is at least 5 times the blank response. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
Molecular Profiling Techniques for Identifying Resistance Mechanisms
The development of therapeutic resistance is a significant challenge for targeted agents, including BTK inhibitors. researchgate.net Research involving this compound, particularly its use in combination therapies, implicitly involves efforts to address and overcome potential on- and off-target resistance mechanisms. asco.orgresearchgate.net Identifying these mechanisms requires advanced molecular profiling techniques.
When cancer cells become resistant, it is often due to genetic mutations or the activation of alternative (bypass) signaling pathways that circumvent the drug's intended block. researchgate.net Molecular profiling strategies are used to compare sensitive and resistant tumors to pinpoint these changes.
Key techniques include:
Next-Generation Sequencing (NGS): This technology is used for comprehensive DNA and RNA sequencing. It can be applied to identify specific mutations in the BTK gene (such as the common C481S mutation that confers resistance to first-generation covalent inhibitors) or to perform whole-exome or whole-transcriptome analysis to discover other genetic alterations or changes in gene expression associated with resistance. researchgate.net
Gene Expression Profiling: Using microarrays or RNA-sequencing, researchers can compare the gene expression patterns of sensitive versus resistant cells. This can reveal the upregulation of alternative signaling pathways that allow the cancer cells to survive despite BTK inhibition. nih.gov Subsequent Gene Ontology (GO) enrichment analysis can identify the biological pathways most significantly altered in the resistant cells. mdpi.com
Proteomics and Phosphoproteomics: These large-scale studies of proteins and their phosphorylation states can provide a direct view of the signaling networks that are active in resistant cells, helping to identify bypass pathways that may not be apparent from genomic data alone.
These profiling efforts are crucial for understanding how resistance to this compound might develop and for designing rational next-generation therapeutic strategies. researchgate.net
Future Directions and Unanswered Research Questions for Dtrmwxhs 12
Elucidating Mechanisms of Acquired Resistance in Long-Term Studies
While covalent BTK inhibitors have transformed the treatment of various B-cell malignancies, acquired resistance is a significant clinical challenge that often leads to disease relapse. nih.govnih.gov For first- and second-generation covalent BTK inhibitors, the most common mechanism of acquired resistance involves mutations in the BTK gene at the cysteine 481 (C481) residue, which is the binding site for these drugs. esmo.orgresearchgate.net Additionally, mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2), can also confer resistance by allowing signaling to proceed despite BTK inhibition. esmo.orghematologyandoncology.net
A primary focus for future research on DTRMWXHS-12 will be to conduct long-term follow-up studies of patients treated with this agent to characterize the mechanisms of acquired resistance. It will be crucial to determine if resistance to this compound develops through similar BTK and PLCG2 mutations or if novel resistance pathways emerge. This research will require serial genomic and transcriptomic analyses of tumor samples from patients who develop progressive disease while on therapy. Understanding these mechanisms at a molecular level is paramount for developing strategies to overcome or bypass resistance, potentially through the development of next-generation inhibitors or combination therapies. nih.gov
Exploration of Novel Combination Strategies and Rational Polypharmacology
Preclinical and early clinical data have strongly suggested that the future of this compound lies in combination therapies designed to achieve synergistic anti-tumor effects and prevent the development of drug resistance. researchgate.netashpublications.org The rationale behind this approach is that simultaneously targeting multiple key signaling pathways can lead to more profound and durable responses. ascopubs.orgcancer.gov
A significant area of investigation for this compound has been its combination with the mTOR inhibitor everolimus (B549166) and the immunomodulatory agent (IMiD) pomalidomide (B1683931). researchgate.netnih.gov This triplet combination, known as DTRM-555, is based on preclinical studies showing augmented activity. researchgate.netcancer.gov A phase 1a/1b study evaluated this compound as a monotherapy, in a doublet combination with everolimus, and as a triplet with everolimus and pomalidomide in patients with relapsed/refractory lymphomas. researchgate.netnih.gov The study found that the combinations were tolerable and showed clinical activity, with responses observed across all treatment cohorts. researchgate.net
| Treatment Group | Overall Response Rate (ORR) | Additional Details |
|---|---|---|
| This compound Monotherapy | 25% | A total of 13 of 32 patients (41.9%) across all cohorts achieved a response. Two patients with DLBCL achieved a complete response with the triplet therapy. |
| Doublet Therapy (this compound + Everolimus) | 54.5% | |
| Triplet Therapy (this compound + Everolimus + Pomalidomide) | 41.7% |
Future research should continue to explore rational polypharmacology by combining this compound with other classes of targeted agents. Given the evolving landscape of B-cell malignancy treatment, promising partners could include BCL2 inhibitors (like venetoclax), PI3K inhibitors, or novel immunotherapies. nih.govnih.govresearchtopractice.com The goal of these studies will be to identify combinations that offer the greatest synergistic cell kill and potential to overcome intrinsic and acquired resistance. ashpublications.orgascopubs.org
Development of Predictive and Prognostic Biomarkers for Response
To optimize the clinical application of this compound, it is essential to identify biomarkers that can predict which patients are most likely to respond to treatment and which are at higher risk for relapse. For other BTK inhibitors, established prognostic markers in chronic lymphocytic leukemia (CLL), such as del(17p) and TP53 mutations, have been crucial for treatment decisions. tandfonline.com
Future research for this compound should focus on a multi-faceted approach to biomarker discovery:
Genomic Biomarkers: Investigating whether specific baseline genomic alterations in the tumor, beyond the known drivers of B-cell malignancies, correlate with response to this compound, both as a single agent and in combination.
Transcriptomic Biomarkers: Analyzing gene expression profiles of tumor cells to identify signatures associated with sensitivity or resistance.
Proteomic Biomarkers: Assessing the expression and phosphorylation status of proteins within the B-cell receptor signaling pathway and other relevant pathways to identify functional biomarkers of drug response.
The identification of robust predictive and prognostic biomarkers will be critical for personalizing therapy with this compound, ensuring that it is used in the patient populations who will derive the most benefit. eventact.comnih.gov
Comparative Research with Other Emerging BTK Inhibitors (e.g., Reversible BTKis)
The therapeutic landscape for B-cell malignancies is rapidly evolving, with the development of multiple covalent and non-covalent (reversible) BTK inhibitors. mdpi.comnih.govresearchgate.net Second-generation covalent inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were designed to have greater selectivity for BTK than the first-in-class inhibitor ibrutinib, with the aim of reducing off-target side effects. ashpublications.orgonclive.com More recently, non-covalent BTK inhibitors like pirtobrutinib (B8146385) have shown efficacy in patients who have developed resistance to covalent inhibitors, particularly those with BTK C481 mutations. nih.govnih.gov
| Class | Mechanism of Action | Examples | Key Feature |
|---|---|---|---|
| Covalent (Irreversible) | Forms a covalent bond with the C481 residue in the BTK active site. nih.gov | Ibrutinib, Acalabrutinib, Zanubrutinib, This compound ashpublications.orgnih.gov | Sustained inhibition of BTK. |
| Non-Covalent (Reversible) | Binds to BTK without forming a covalent bond, effective against both wild-type and C481-mutant BTK. esmo.orgnih.gov | Pirtobrutinib nih.gov | Potential to overcome resistance to covalent inhibitors. |
A crucial area of future research will be to understand the comparative efficacy and distinct clinical applications of this compound relative to these other BTK inhibitors. This will involve not only head-to-head clinical trials but also preclinical studies to compare their potency, selectivity, and activity against various resistance mutations. Determining the unique advantages of this compound, whether in specific patient populations, in certain combinations, or against particular resistance mechanisms, will be key to defining its role in the clinic.
Integration of this compound Research with Broader Understanding of B-cell Malignancy Pathogenesis
Research into the effects of this compound can, in turn, contribute to a more profound understanding of the fundamental biology of B-cell malignancies. The B-cell receptor (BCR) signaling pathway, of which BTK is a critical component, is central to the survival and proliferation of malignant B-cells. nih.govhematologyandoncology.net
Future studies with this compound should be designed to not only assess clinical outcomes but also to probe the underlying disease biology. For instance, investigating the downstream effects of this compound on gene expression, cell metabolism, and the tumor microenvironment can provide valuable insights into the dependencies of malignant B-cells. Furthermore, studying the mechanisms of resistance to this compound can uncover novel pathways that drive tumor survival and progression, potentially identifying new therapeutic targets for the treatment of B-cell cancers. By integrating clinical and basic science research, the study of this compound can contribute to the broader effort to overcome these challenging diseases.
Q & A
Q. How should conflicting data on this compound’s target engagement be addressed in publications?
- Methodological Answer : Disclose limitations in assay sensitivity (e.g., Western blot vs. phosphoproteomics) and provide raw data in public repositories (e.g., ClinTrials.gov ). Use supplementary tables to compare conflicting results, and propose follow-up studies to resolve ambiguities .
Data Synthesis and Reporting
Q. What meta-analysis techniques are suitable for integrating this compound data across heterogeneous trials?
Q. How can researchers optimize search strategies for identifying this compound-related literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
